molecular formula C11H14N2O B1280413 4-Amino-1-benzylpyrrolidin-2-one CAS No. 368429-69-0

4-Amino-1-benzylpyrrolidin-2-one

Cat. No. B1280413
M. Wt: 190.24 g/mol
InChI Key: ZBULGGJXBMLOKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves diastereoselective conjugate additions and one-pot synthesis methods. For instance, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids is achieved through a diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, yielding high diastereomeric and enantiomeric excesses . Additionally, a one-pot synthesis method is described for the side chain of the carbapenem antibiotic ertapenem, which involves a series of six reactions starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-1-benzylpyrrolidin-2-one is characterized by their crystalline forms and intermolecular interactions. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one is determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the pyrrolidine ring and its derivatives. Reactions with aromatic thiols and amines lead to the formation of various substituted products, indicating the versatility of these compounds in organic synthesis . The cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide results in substituted 4-amino-1,2,4-triazines, showcasing a sequence of nucleophilic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Amino-1-benzylpyrrolidin-2-one are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding their behavior in biological systems and their potential as pharmaceutical agents. The papers provided do not directly discuss the physical and chemical properties of 4-Amino-1-benzylpyrrolidin-2-one, but the synthesis and structural analyses of similar compounds suggest that such properties could be inferred from these related studies .

Scientific Research Applications

Stereoselectivity in Chemical Reactions

4-Amino-1-benzylpyrrolidin-2-one is significant in studies on stereoselectivity in chemical reactions. For instance, its derivatives have been involved in unexpected stereoselective formations when reacted with certain benzaldehydes. This is crucial for understanding the role of intramolecular hydrogen bonds in stereoselectivity, a key aspect in the synthesis of bioactive molecules (Ferraz et al., 2007).

Synthesis of Bioactive Compounds

The compound plays a role in the synthesis of bioactive compounds, including the preparation of imidazolidin-4-ones and 4-arylpyrrolidin-2-ones. These are critical in the development of compounds like γ-aminobutyric acid (GABA) derivatives, which have applications in various biological activities (Koszelewski et al., 2009).

Development of Antimalarial Agents

4-Amino-1-benzylpyrrolidin-2-one derivatives have shown potential in the development of antimalarial agents. These derivatives can act as aspartic protease inhibitors, an approach used in identifying novel compounds for treating malaria (Meyers et al., 2019).

Antimicrobial and Antitumor Applications

Research into 4-Amino-1-benzylpyrrolidin-2-one derivatives also includes their potential in antimicrobial and antitumor applications. For instance, synthesis and evaluation of benzochromene derivatives, which have shown promise in colorectal cancer treatment, utilize these compounds (Ahagh et al., 2019).

Cancer Treatment

The compound is also instrumental in the development of novel antitumor agents. For example, its derivatives have been used in the synthesis of benzothiazoles, which demonstrate selective and potent antitumor properties. This includes studies on amino acid prodrugs to improve the bioavailability and therapeutic efficacy of these compounds (Bradshaw et al., 2002).

Safety And Hazards

The safety data sheet for “4-Amino-1-benzylpyrrolidin-2-one” indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULGGJXBMLOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462613
Record name 4-amino-1-benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzylpyrrolidin-2-one

CAS RN

368429-69-0
Record name 4-amino-1-benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Jean, I Baglin, J Rouden, J Maddaluno, MC Lasne - Tetrahedron Letters, 2001 - Elsevier
1-Benzyl 3-aminopyrrolidine 1 and 1-benzyl 3-aminopiperidine 2 were prepared rapidly mainly in aqueous conditions in 55 and 75% yields, respectively, on a multi-gram scale starting …
Number of citations: 31 www.sciencedirect.com

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